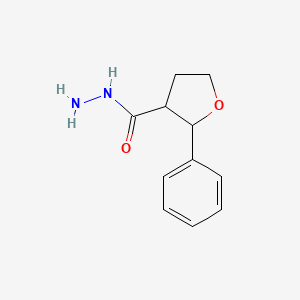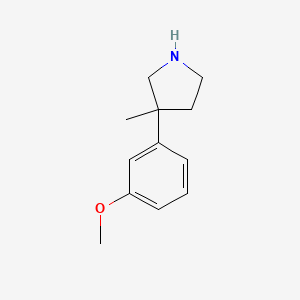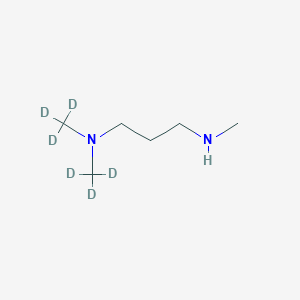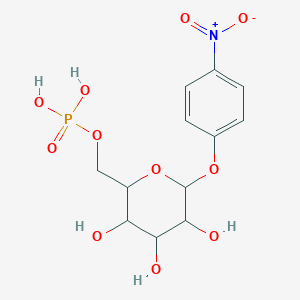
4-Nitrophenyl b-D-glucopyranoside-6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl b-D-glucopyranoside-6-phosphate is a chemical compound that serves as a substrate for various phosphatases, particularly alkaline phosphatase. It is used extensively in biochemical assays to study enzyme activities, especially in the context of hydrolysis reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl b-D-glucopyranoside-6-phosphate typically involves the reaction of 4-nitrophenyl b-D-glucopyranoside with a phosphorylating agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl b-D-glucopyranoside-6-phosphate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phosphatases, leading to the release of 4-nitrophenol and glucose-6-phosphate.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions, altering the nitro group to amino or other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of alkaline phosphatase in a buffered solution at a pH of around 9.
Oxidation: Requires oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
Hydrolysis: Produces 4-nitrophenol and glucose-6-phosphate.
Oxidation: Can yield 4-aminophenyl b-D-glucopyranoside-6-phosphate under reductive conditions.
Applications De Recherche Scientifique
4-Nitrophenyl b-D-glucopyranoside-6-phosphate is widely used in scientific research for various applications:
Biochemistry: As a chromogenic substrate for enzyme assays, particularly for measuring phosphatase activity.
Molecular Biology: Used in studies involving gene expression and enzyme kinetics.
Medicine: Employed in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Utilized in the production of biochemical reagents and kits for laboratory use.
Mécanisme D'action
The compound acts as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-nitrophenol, which can be quantified colorimetrically. The mechanism involves the formation of a transition state where the phosphate group is cleaved, leading to the production of glucose-6-phosphate and 4-nitrophenol .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl b-D-glucopyranoside: Lacks the phosphate group and is used as a substrate for glucosidases.
4-Nitrophenyl N-acetyl-b-D-glucosaminide: Used for studying N-acetylglucosaminidase activity.
4-Nitrophenyl phosphate disodium salt: Commonly used in phosphatase assays.
Uniqueness
4-Nitrophenyl b-D-glucopyranoside-6-phosphate is unique due to its dual role as a substrate for both glucosidases and phosphatases. This dual functionality makes it a versatile tool in enzymatic studies, allowing researchers to investigate multiple enzyme activities using a single compound .
Propriétés
Formule moléculaire |
C12H16NO11P |
|---|---|
Poids moléculaire |
381.23 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16NO11P/c14-9-8(5-22-25(19,20)21)24-12(11(16)10(9)15)23-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16H,5H2,(H2,19,20,21) |
Clé InChI |
ULWWOIRVCLMNOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


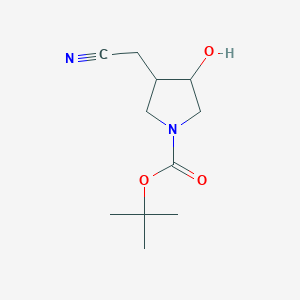
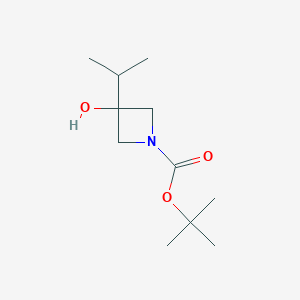
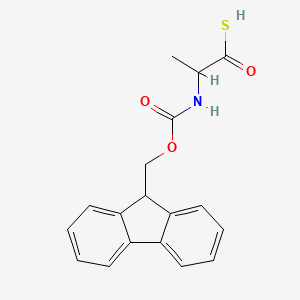
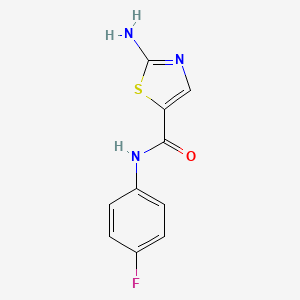
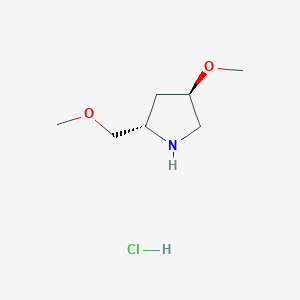
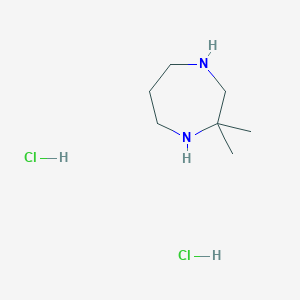
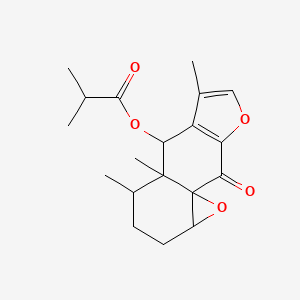
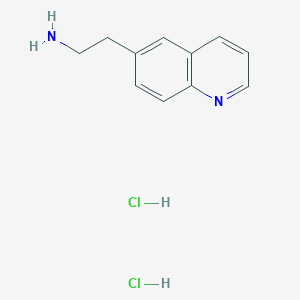
![6-(Chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12312521.png)

![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B12312538.png)
